
2-(Bromomethyl)pyridine
Overview
Description
2-(Bromomethyl)pyridine (CAS: 68470-59-7) is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromomethyl group at the 2-position. Its molecular formula is C₆H₆BrN, with a molecular weight of 172.02 g/mol. This compound is widely used as a versatile alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, ligands for metal complexes, and bioactive molecules . Its reactivity stems from the labile C–Br bond, enabling nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid and bromine. The process includes the bromination of 2-methylpyridine under controlled conditions to ensure high yield and purity of the final product. The reaction is usually conducted in large reactors with efficient stirring and temperature control to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Reduction of the bromomethyl group can yield 2-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include 2-azidomethylpyridine, 2-thiocyanatomethylpyridine, and 2-methoxymethylpyridine.
Oxidation: Products include pyridine-2-carboxaldehyde and pyridine-2-carboxylic acid.
Reduction: The major product is 2-methylpyridine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H6BrN
- Molecular Weight : 172.02 g/mol
- Structure : The compound features a pyridine ring substituted with a bromomethyl group at the second position, enhancing its reactivity and enabling diverse synthetic pathways.
Scientific Research Applications
2-(Bromomethyl)pyridine serves as a crucial building block in numerous synthetic processes:
Organic Synthesis
- Role as an Intermediate : It is widely employed in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromomethyl group facilitates nucleophilic substitutions and other transformations.
- Case Study : In a study on enantioselective alkylation, this compound was used effectively with various electrophiles, yielding products with high enantiomeric ratios (up to 99:1) .
Medicinal Chemistry
- Synthesis of Therapeutic Agents : This compound is involved in developing potential anti-cancer and anti-inflammatory drugs. Its ability to form stable complexes with biological targets makes it valuable in drug discovery.
- Biological Activity : Research indicates that this compound exhibits antimicrobial and antifungal properties, demonstrating effectiveness against multiple bacterial strains and fungi .
Materials Science
- Production of Specialty Chemicals : It is utilized in creating polymers, dyes, and other specialty chemicals due to its reactive nature.
- Case Study : The compound has been explored for synthesizing novel materials with enhanced properties, such as improved thermal stability and mechanical strength.
The biological properties of this compound have been extensively studied:
- Antimicrobial Activity : Exhibits significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial membranes .
- Cytotoxicity : In vitro studies show that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer applications .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)pyridine primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, altering their structure and function. In coordination chemistry, this compound can act as a ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2- vs. 4-(Bromomethyl)pyridine
- Reactivity in Photoredox Catalysis: 2-(Bromomethyl)pyridine derivatives exhibit lower reduction potentials (Eₐ ~ -1.19 to -1.30 V vs. SCE) compared to 4-(bromomethyl)pyridine (Eₐ = -0.88 V). This difference suggests distinct activation pathways: the 4-isomer undergoes direct SET (single-electron transfer) to the C–Br σ* orbital, while the 2-isomer is activated via spin-center shift (SCS) mechanisms involving the aromatic core . Biological Activity: In antifouling studies, this compound derivatives (e.g., compound 13) showed superior activity (EC₅₀ = 0.32 µg/mL) compared to 4-(bromomethyl)pyridine derivatives (EC₅₀ = 0.63 µg/mL), likely due to reduced steric hindrance and optimized molecular interactions .
Substituted Bromomethylpyridines
5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5)
- Physical Properties : Higher molecular weight (240.02 g/mol ) and boiling point (218.4°C ) compared to this compound, attributed to the electron-withdrawing trifluoromethyl group enhancing stability and lipophilicity .
- Applications : Used in pharmaceutical intermediates due to its resistance to metabolic degradation.
2-(4-Bromomethylphenyl)pyridine (CAS: 52199-24-3)
2-Bromo-6-(bromomethyl)pyridine (CAS: 83004-10-8)
- Reactivity : Dual bromination at the 2- and 6-positions enhances electrophilicity but complicates selectivity in substitution reactions. Requires stringent safety protocols due to high toxicity .
Comparison with Brominated Heterocycles
2-(Bromomethyl)thiophene and 3-(Bromomethyl)thiophene
- Reactivity in CuAAC Reactions : Unlike this compound, these thiophene derivatives generate complex by-products in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, likely due to competing side reactions or instability under catalytic conditions .
5-Bromo-2-(bromomethyl)pyrimidine (CAS: 1193116-74-3)
- Applications : The pyrimidine core enables hydrogen bonding in drug design, distinguishing it from pyridine-based analogs. However, its higher molecular weight (251.91 g/mol ) may limit solubility in aqueous systems .
Key Research Findings
- Synthetic Utility : this compound is preferred in ligand synthesis (e.g., pyrazolylpyridine-metal complexes) due to its balanced reactivity and stability .
- Environmental Impact: Derivatives like compound 13 (EC₅₀ = 0.32 µg/mL) are non-toxic to larvae at ≤25 µg/mL, making them eco-friendly antifoulants .
- Catalytic Challenges : In CuAAC reactions, this compound forms by-products, necessitating optimized conditions compared to simpler alkyl bromides .
Biological Activity
2-(Bromomethyl)pyridine is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with a bromomethyl group, which enhances its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, including its role as an enzyme inhibitor and its potential therapeutic applications.
- Molecular Formula : C₆H₆BrN
- Molecular Weight : Approximately 172.02 g/mol
- Melting Point : 149 °C
The presence of the bromomethyl group at the 2-position of the pyridine ring contributes to the compound's electrophilic characteristics, making it a useful intermediate in organic synthesis and a candidate for various biological evaluations.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. Studies indicate that compounds with similar structural features have shown varying degrees of inhibition against CYP1A2, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
Research has demonstrated that pyridine derivatives, including this compound, possess antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The structural modifications in pyridine derivatives often enhance their antibacterial activity, making them candidates for further development as antimicrobial agents .
Anticancer Potential
The anticancer activity of this compound has been explored through its interactions with cancer cell lines. Preliminary studies suggest that it may exhibit antiproliferative effects by inducing cell cycle arrest in cancer cells. For example, related compounds have shown IC50 values ranging from 1.45 to 4.25 μM against various cancer cell lines, indicating significant potential for therapeutic applications .
Case Study 1: Antitumor Activity
A study investigated the antiproliferative effects of pyridine derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited dose-dependent activity leading to cell cycle arrest at the G2/M phase. This suggests that structural modifications can enhance the biological activity of pyridine-based compounds .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several pyridine derivatives were tested against E. coli and other pathogens. The results showed that compounds similar to this compound exhibited high antibacterial efficacy, which was attributed to their ability to disrupt bacterial cell membranes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Bromomethyl)pyridine, and how can by-product formation be minimized?
- Methodological Answer : The compound is typically synthesized via bromination of 2-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Key parameters include temperature control (60–80°C), solvent selection (CCl₄ or DCM), and stoichiometric excess of NBS. By-products such as di-brominated derivatives can be minimized by limiting reaction time and using inert atmospheres . Monitoring via TLC or GC-MS is recommended to track reaction progress.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct peaks for the methyl bromide group (δ ~4.5 ppm for CH₂Br in ¹H NMR; δ ~30 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm) confirm structure .
- FT-IR : Absorption bands at ~600–650 cm⁻¹ (C-Br stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic vibrations) are diagnostic .
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 172 (M⁺) with isotopic patterns consistent with bromine .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and local exhaust ventilation to limit airborne exposure .
- PPE : Nitrile gloves (tested for bromine permeability), chemical-resistant aprons, and ANSI-approved goggles. Respiratory protection (NIOSH-approved N95) is required if ventilation is inadequate .
- Emergency Measures : Immediate decontamination with water for skin/eye contact and neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in functionalization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and Fukui indices to identify reactive sites. For example, the methyl bromide group exhibits higher electrophilicity, making it prone to nucleophilic substitution. Solvent effects (PCM models) and transition-state analysis further refine predictions for cross-coupling reactions .
Q. What catalytic systems improve efficiency in cross-coupling reactions involving this compound?
- Methodological Answer :
- Nickel Catalysts : NiCl₂(dppe) enables Suzuki-Miyaura couplings with aryl boronic acids at 80°C in THF, achieving yields >85%. Ligand choice (e.g., bipyridine vs. phosphine) impacts turnover numbers .
- Palladium Systems : Pd(PPh₃)₄ with Cs₂CO₃ base in DMF facilitates Heck reactions, but competing β-hydride elimination requires careful temperature modulation (60–100°C) .
- Copper-Mediated Reactions : CuI/1,10-phenanthroline in DMSO promotes Ullmann-type couplings, though steric hindrance at the methyl position may reduce yields .
Q. How do researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Systematic variables to test include:
- Catalyst Purity : ICP-MS analysis to detect trace metal contaminants that may inhibit/reactivate catalysts .
- Solvent Drying : Karl Fischer titration to ensure anhydrous conditions, critical for moisture-sensitive reactions .
- Reaction Monitoring : In-situ IR or Raman spectroscopy to identify intermediate species and optimize reaction timelines .
Q. What strategies stabilize this compound against thermal decomposition during storage?
- Methodological Answer :
- Storage Conditions : Amber glass vials under argon at –20°C, with molecular sieves (3Å) to absorb moisture .
- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation. Periodic NMR analysis (every 3 months) monitors purity .
Q. How can this compound be utilized in designing novel coordination complexes?
- Methodological Answer : The bromomethyl group serves as a precursor for ligands. For example:
- Bipyridine Ligands : Reductive coupling with Ni(0) catalysts yields 6,6′-dimethyl-2,2′-bipyridine, a chelating agent for transition metals .
- Functionalized Macrocycles : Reaction with thiourea derivatives forms thioether-linked cages, studied for Cu(II)/Fe(III) binding via UV-Vis and cyclic voltammetry .
Q. Data Contradiction Analysis
Q. Why do literature reports vary on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance SN2 pathways, while non-polar solvents favor elimination (e.g., E2 with DBU) .
- Counterion Effects : Larger anions (e.g., OTf⁻ vs. Cl⁻) in ionic liquids can stabilize transition states, altering rate constants .
- Substrate Purity : GC-MS analysis of starting material is essential; trace aldehydes (from oxidation) can divert reaction pathways .
Q. Experimental Design
Q. How to design a kinetic study for bromine displacement reactions in this compound?
- Methodological Answer :
- Variable Selection : Vary nucleophile concentration (e.g., NaN₃, KSCN) while keeping substrate constant.
- Data Collection : Use UV-Vis spectroscopy (λ = 270 nm for pyridine absorbance) to track product formation.
- Analysis : Fit data to a second-order rate law (k = [Nu][Substrate]) using nonlinear regression. Compare activation parameters (ΔH‡, ΔS‡) across solvents .
Properties
IUPAC Name |
2-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWMRMIFDHXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340359 | |
Record name | 2-(Bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55401-97-3 | |
Record name | 2-(Bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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